molecular formula C15H17NO4S B14368756 (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid CAS No. 92343-86-7

(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid

Katalognummer: B14368756
CAS-Nummer: 92343-86-7
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: UPBOCTGEVBXZNT-SMEJFCCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxy-dihydronaphthalenyl group, and a sulfanyl-propanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the Hydroxy-Dihydronaphthalenyl Group: This step involves the reduction of a naphthalene derivative to introduce the hydroxy group.

    Formation of the Sulfanyl-Propanoic Acid Moiety: This can be synthesized by reacting a thiol with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxy and sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-Acetamido-3-mercaptopropanoic acid: Similar structure but lacks the hydroxy-dihydronaphthalenyl group.

    (2R)-2-Acetamido-3-hydroxypropanoic acid: Similar structure but lacks the sulfanyl group.

Uniqueness

The unique combination of functional groups in (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid provides it with distinct chemical and biological properties

Eigenschaften

CAS-Nummer

92343-86-7

Molekularformel

C15H17NO4S

Molekulargewicht

307.4 g/mol

IUPAC-Name

(2R)-2-acetamido-3-[[(1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-13-7-6-10-4-2-3-5-11(10)14(13)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14+/m0/s1

InChI-Schlüssel

UPBOCTGEVBXZNT-SMEJFCCLSA-N

Isomerische SMILES

CC(=O)N[C@@H](CSC1C=CC2=CC=CC=C2[C@H]1O)C(=O)O

Kanonische SMILES

CC(=O)NC(CSC1C=CC2=CC=CC=C2C1O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.